Dextranase

Sugar Processing Biocatalysis Enzyme Engineering

Dextranase (EC 3.2.1.11) is not a commodity – source organism and GH family determine performance. Fungal dextranases (GH49) operate at pH 4.0-5.0, ideal for sugarcane juice processing without pH adjustment. Bacterial dextranases (GH66) function at pH 6.0-6.5. For plaque inhibition in oral care, Lipomyces starkeyi KSM 22 dextranase at 1 U/mL matches 0.12% chlorhexidine efficacy without staining. For high-temperature processes, Thermus sp. Rt364 dextranase remains active at 75-80°C for 12+ hours. Contact us to specify your required source and GH family.

Molecular Formula C66H56N4
Molecular Weight 905.2 g/mol
CAS No. 9025-70-1
Cat. No. B8822743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDextranase
CAS9025-70-1
Molecular FormulaC66H56N4
Molecular Weight905.2 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=C(C(=CCC2)N3C4=C(C=C(C=C4)C5=C6C7=CC=CC=C7N(C6=CC=C5)C(=NC(=CCC8=CC=C(C=C8)C9=CC=CC=C9)C1=CCC(C=C1)C1=CCCC=C1)N)C1=CC=CC=C13)C
InChIInChI=1S/C66H56N4/c1-44-17-9-10-22-53(44)54-25-15-29-60(45(54)2)69-61-27-13-11-23-56(61)58-43-52(40-42-63(58)69)55-26-16-30-64-65(55)57-24-12-14-28-62(57)70(64)66(67)68-59(51-38-36-50(37-39-51)48-20-7-4-8-21-48)41-33-46-31-34-49(35-32-46)47-18-5-3-6-19-47/h3,5-7,9-14,16-24,26-32,34-36,38-43,50H,4,8,15,25,33,37H2,1-2H3,(H2,67,68)
InChIKeyIYKSBVLUZFFSST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 50 ml / 0.5 ku / 25 units / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dextranase CAS 9025-70-1: Industrial and Research Enzyme Procurement Specifications


Dextranase (CAS 9025-70-1, EC 3.2.1.11) is an endohydrolase enzyme that specifically catalyzes the endohydrolysis of α-1,6-glucosidic linkages in dextran, a high-molecular-weight bacterial polysaccharide [1]. This enzyme is produced by a diverse range of microorganisms, including fungi (e.g., Penicillium, Chaetomium, and Talaromyces species) and bacteria (e.g., Streptococcus, Brevibacterium, and marine isolates) [2]. Based on amino acid sequence and catalytic domain structure, dextranases are primarily classified within Glycoside Hydrolase (GH) families 49 (predominantly fungal) and 66 (predominantly bacterial) [3]. The enzyme finds critical industrial and research applications in sugar processing, oral healthcare, and the production of clinical dextran and prebiotic oligosaccharides [4].

Why Dextranase from Different Microbial Sources Cannot Be Substituted Without Performance Loss


Despite sharing a common Enzyme Commission (EC) number and core catalytic function, dextranases from different microbial sources exhibit profound and quantifiable differences in their physicochemical properties, stability, substrate specificity, and hydrolytic product patterns. These variations arise from their distinct evolutionary origins and structural classification into separate Glycoside Hydrolase (GH) families . For instance, the pH optimum for a bacterial dextranase can be 6.0–6.5, whereas a fungal counterpart may operate optimally at pH 4.0–4.5, a critical divergence for process integration [1]. Furthermore, the oligosaccharide fingerprints generated by fungal versus bacterial enzymes differ significantly when acting on branched dextran substrates, directly impacting downstream applications in structural analysis and product synthesis [2]. Consequently, selecting a dextranase based solely on a generic CAS number or enzyme class, without specifying the source organism or GH family, introduces substantial risk of suboptimal performance, process failure, or inconsistent research outcomes [3].

Quantitative Performance Differentiation of Dextranase (CAS 9025-70-1) from Comparators


Divergent pH Optima: Fungal vs. Bacterial Dextranase Operational Ranges

A critical point of differentiation lies in the pH optima for dextranases derived from fungal versus bacterial sources. This parameter is non-negotiable for industrial process integration. Fungal dextranases (e.g., from Penicillium, Chaetomium) typically exhibit peak activity in the acidic range (pH 4.0–5.0) [1], whereas bacterial dextranases are generally most active at a near-neutral pH (6.0–6.5) . The choice of enzyme source must align with the native pH of the process stream to avoid costly pH adjustment and ensure maximum catalytic efficiency.

Sugar Processing Biocatalysis Enzyme Engineering

Thermostability of a Bacterial Dextranase from Thermus sp. Rt364 vs. Fungal Benchmark

For applications requiring high-temperature operation, a dextranase from the thermophilic bacterium Rt364 demonstrates superior thermostability compared to a well-characterized fungal benchmark from Chaetomium gracile. The Rt364 enzyme exhibits a temperature optimum of 80°C and retains 100% of its activity after 12 hours of incubation at 75°C [1]. In contrast, the fungal enzyme from C. gracile, previously considered the most thermostable, operates optimally at a lower temperature range [2]. However, this thermal resilience comes with a substantial trade-off in specific activity.

Thermostable Enzymes Industrial Biocatalysis High-Temperature Processing

Divergent Oligosaccharide Product Patterns from Branched Dextrans

When selecting a dextranase for structural analysis or for generating specific oligosaccharide profiles, the source of the enzyme is a primary determinant of the outcome. A comparative study using commercial dextranases from Chaetomium sp. (fungal) and Penicillium sp. (fungal), alongside recombinant enzymes from Bacteroides thetaiotaomicron (bacterial) and Streptococcus salivarius (bacterial), showed that fungal and bacterial enzymes yield significantly different oligosaccharide patterns when incubated with O3- and O4-branched dextrans [1]. This is due to differences in their active site architecture and ability to accommodate branched substrates.

Carbohydrate Analysis Structural Fingerprinting Oligosaccharide Synthesis

Comparative Efficacy in Dental Plaque Control: Dextranase vs. Chlorhexidine

In a 6-month, double-blind, placebo-controlled clinical trial, a dextranase-containing mouthwash (1 U/mL, derived from Lipomyces starkeyi KSM 22) was evaluated against a 0.12% chlorhexidine mouthwash (positive control) and a placebo (negative control) in 39 subjects [1]. The primary endpoint was the inhibition of plaque accumulation. The study demonstrated that the dextranase mouthwash was at least as effective as the gold-standard chlorhexidine in controlling plaque and gingival inflammation, but with a superior safety and tolerability profile [2].

Oral Healthcare Dental Plaque Enzymatic Biofilm Disruption

Enhanced Storage Stability via Enzyme Immobilization: A Procurement Consideration

For industrial applications requiring long-term storage and operational stability, the physical state of the dextranase is a key procurement differentiator. Immobilization of dextranase from Brevibacterium fuscum var. dextranlyticum onto a solid support (Sepharose 4B) dramatically improves its storage stability. The immobilized enzyme retained >90% of its initial activity after 9 weeks of storage at 4°C, whereas the free (native) enzyme lost approximately 50% of its activity after only 6 days under identical conditions [1]. This enhanced stability is a critical factor for minimizing inventory loss and ensuring consistent performance in continuous or repeated-batch processes.

Enzyme Immobilization Shelf-Life Biocatalyst Stability

Optimal Industrial and Research Use Cases for Dextranase (9025-70-1) Based on Performance Evidence


Sugar Mill Process Optimization: Dextran Removal in Acidic Cane Juice

Based on the evidence of a low pH optimum (4.0–5.0) for fungal dextranases, these enzymes are the preferred choice for application directly in sugarcane juice processing [1]. The natural acidity of the juice stream eliminates the need for costly and time-consuming pH adjustment steps. Optimized application parameters, such as a low dose of 1.5–2.0 mg/L with a short retention time (3–4 minutes), can achieve 18–25% dextran hydrolysis, directly improving sugar crystallization and reducing processing penalties [2].

Formulation of Next-Generation Anti-Plaque Oral Care Products

The clinical evidence establishes dextranase, particularly from sources like Lipomyces starkeyi KSM 22, as a high-value active ingredient for toothpaste and mouthwash formulations [1]. At a concentration of 1 U/mL, dextranase provides plaque inhibition comparable to 0.12% chlorhexidine, the current gold standard, but with a significantly improved side-effect profile, including the absence of tooth staining and unpleasant taste [2]. This allows for the development of highly efficacious yet consumer-friendly oral hygiene products with a strong product differentiation claim.

High-Temperature Industrial Biocatalysis and Process Intensification

For industrial processes operating at elevated temperatures, such as in some specialized sugar refining or waste stream treatments, the thermostable dextranase from Thermus sp. Rt364 is the enzyme of choice [1]. Its ability to maintain full catalytic activity at 75–80°C for extended periods (12+ hours) enables process intensification and may eliminate the need for cooling steps, reducing energy costs. While its specific activity is lower than mesophilic counterparts, its unparalleled thermal stability is the defining feature for this niche application [2].

Research Tool for Dextran Structural Analysis and Fingerprinting

The choice of dextranase source (fungal vs. bacterial) is a critical methodological parameter for researchers using enzymatic hydrolysis to deduce the fine structure of complex, branched dextrans [1]. As demonstrated, fungal and bacterial dextranases generate distinct and reproducible oligosaccharide fingerprints from the same substrate. Researchers must select and report the specific source of dextranase (e.g., Penicillium sp. vs. S. salivarius) to ensure the reproducibility of their structural analysis and to correctly interpret their data [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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